
(1-(ciclopropil)-1-((1-(4-(aminometil)-1H-1,2,3-triazol-1-il)pirrolidin-1-il)metil)etanona
Descripción general
Descripción
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de enfermedades neurodegenerativas
Este compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como inhibidores selectivos de la cinasa N-terminal c-Jun 3 (JNK3) . JNK3 es un objetivo para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer. Los inhibidores de JNK3 pueden prevenir potencialmente la formación de placas de amiloide β y ovillos neurofibrilares, que son características patológicas de la enfermedad de Alzheimer .
Desarrollo de fármacos antifibróticos
Los derivados de este compuesto han mostrado ser prometedores en la actividad antifibrótica . En particular, se han evaluado contra células estelares hepáticas de rata inmortalizadas, con algunos derivados que presentan mejores actividades antifibróticas que los fármacos existentes . Estos compuestos podrían desarrollarse en nuevos fármacos antifibróticos, ofreciendo nuevos tratamientos para las afecciones caracterizadas por tejido conectivo fibroso excesivo.
Química medicinal
La porción de pirimidina, que forma parte de la estructura de este compuesto, es una estructura privilegiada en la química medicinal . Se sabe que los compuestos que contienen pirimidina exhiben una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas, antivirales, antitumorales y antifibróticas . Esto convierte al compuesto en un andamiaje valioso para el desarrollo de nuevos medicamentos con diversas aplicaciones terapéuticas.
Mejora del carácter farmacocinético
En la búsqueda de mejorar los caracteres farmacocinéticos y la actividad, los investigadores han diseñado nuevos andamiajes basados en este compuesto . El objetivo es mejorar la biodisponibilidad y la eficacia de los medicamentos, particularmente aquellos dirigidos a enfermedades neurodegenerativas.
Perfilado de selectividad de cinasa
El compuesto se ha utilizado para lograr una alta selectividad para JNK3 entre un panel de 38 cinasas . Esto es crucial para el desarrollo de terapias dirigidas que minimicen los efectos fuera del objetivo y las reacciones adversas.
Estudios de apoptosis y proliferación celular
Debido a su papel en la inhibición de JNK3, los derivados de este compuesto son valiosos para estudiar los mecanismos de apoptosis y proliferación celular . Comprender estos procesos es esencial para desarrollar tratamientos para diversas enfermedades, incluido el cáncer.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, it could inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
Propiedades
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-5-9-6-16(14-13-9)10-3-4-15(7-10)11(17)8-1-2-8/h6,8,10H,1-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOFJDQNDWRFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


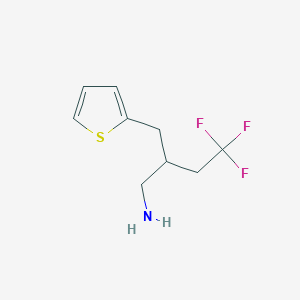

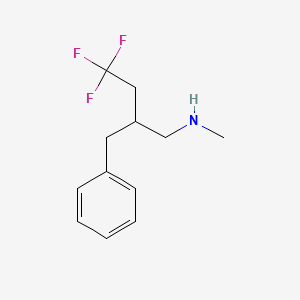

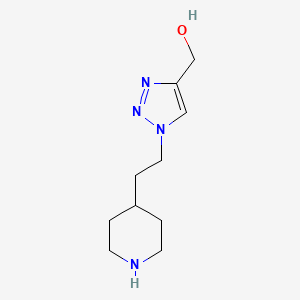
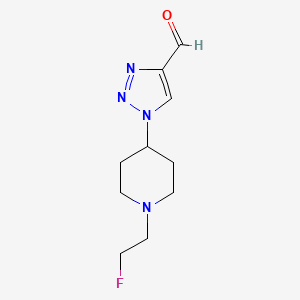

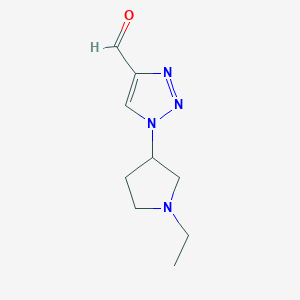
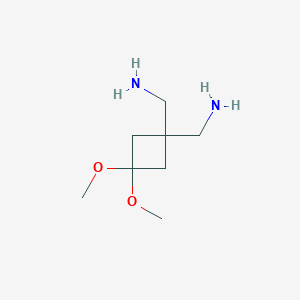
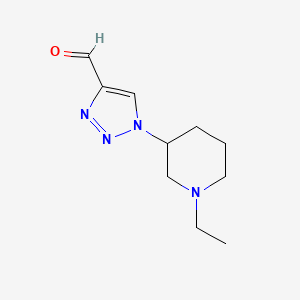
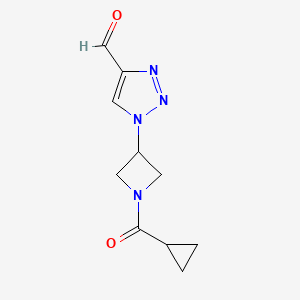

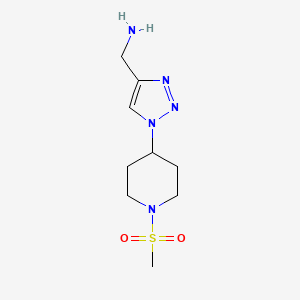
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
